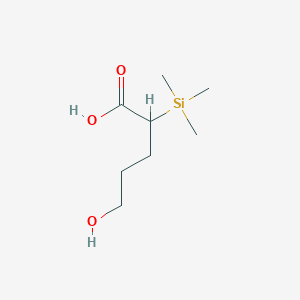

5-Hydroxy-2-(trimethylsilyl)pentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide 5-hydroxy-2-(triméthylsilyl)pentanoïque est un composé organique de formule moléculaire C8H18O3Si. Il s’agit d’un dérivé de l’acide pentanoïque où un groupe hydroxyle et un groupe triméthylsilyle sont liés à la chaîne carbonée.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acide 5-hydroxy-2-(triméthylsilyl)pentanoïque implique généralement l’introduction des groupes hydroxyle et triméthylsilyle sur la chaîne carbonée de l’acide pentanoïque. Une méthode courante est la silylation de l’acide 5-hydroxyvalérique à l’aide de chlorure de triméthylsilyle en présence d’une base telle que la pyridine. La réaction est généralement effectuée dans des conditions anhydres pour empêcher l’hydrolyse de l’éther silylique.

Méthodes de production industrielle

La production industrielle de l’acide 5-hydroxy-2-(triméthylsilyl)pentanoïque peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus comprendrait l’optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de techniques de purification telles que la distillation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

L’acide 5-hydroxy-2-(triméthylsilyl)pentanoïque peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un acide carboxylique.

Réduction : Le groupe acide carboxylique peut être réduit en alcool.

Substitution : Le groupe triméthylsilyle peut être remplacé par d’autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés en conditions acides ou basiques.

Réduction : L’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont des agents réducteurs courants.

Substitution : Des nucléophiles tels que les halogénures ou les amines peuvent être utilisés en présence d’un catalyseur ou en conditions basiques.

Principaux produits formés

Oxydation : Formation d’acide 5-oxo-2-(triméthylsilyl)pentanoïque ou d’acide 5-carboxy-2-(triméthylsilyl)pentanoïque.

Réduction : Formation de 5-hydroxy-2-(triméthylsilyl)pentanol.

Substitution : Formation de divers acides pentanoïques substitués en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

L’acide 5-hydroxy-2-(triméthylsilyl)pentanoïque a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme bloc de construction en synthèse organique et comme réactif dans diverses réactions chimiques.

Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.

Médecine : Investigué pour ses propriétés thérapeutiques potentielles et comme précurseur pour le développement de médicaments.

Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.

Mécanisme D'action

Le mécanisme d’action de l’acide 5-hydroxy-2-(triméthylsilyl)pentanoïque implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Les groupes hydroxyle et triméthylsilyle peuvent participer respectivement à des liaisons hydrogène et à des interactions hydrophobes, influençant l’affinité de liaison et la spécificité du composé. Les voies et les cibles exactes dépendent de l’application spécifique et du contexte d’utilisation.

Comparaison Avec Des Composés Similaires

Composés similaires

Acide 5-hydroxyvalérique : Il ne possède pas le groupe triméthylsilyle, ce qui le rend plus hydrophile.

Acide 2-(triméthylsilyl)pentanoïque : Il ne possède pas le groupe hydroxyle, ce qui affecte sa réactivité et sa solubilité.

Acide 5-hydroxy-2-(triméthylsilyl)hexanoïque : Il possède un carbone supplémentaire dans la chaîne, ce qui modifie ses propriétés physiques et chimiques.

Unicité

L’acide 5-hydroxy-2-(triméthylsilyl)pentanoïque est unique en raison de la présence à la fois de groupes hydroxyle et triméthylsilyle, qui confèrent des caractéristiques de réactivité et de solubilité distinctes. Cette combinaison de groupes fonctionnels en fait un composé polyvalent pour diverses applications en recherche et dans l’industrie.

Activité Biologique

5-Hydroxy-2-(trimethylsilyl)pentanoic acid (5-H-TMS-pentanoic acid) is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzymatic interactions, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a hydroxy fatty acid, characterized by the presence of a hydroxyl group on the pentanoic acid chain. The trimethylsilyl (TMS) group enhances its stability and solubility in organic solvents, facilitating its use in various biochemical assays and studies.

Enzymatic Interactions

The biological activity of 5-H-TMS-pentanoic acid is significantly influenced by its interactions with various enzymes. Key enzymes involved include:

These enzymes play crucial roles in the metabolism and detoxification processes associated with 5-H-TMS-pentanoic acid.

Antioxidant Properties

Research indicates that 5-H-TMS-pentanoic acid exhibits notable antioxidant properties. It has been shown to scavenge free radicals, thereby reducing oxidative stress in cellular environments. This property is particularly relevant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Studies have demonstrated that 5-H-TMS-pentanoic acid possesses antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth and disrupting bacterial cell membranes. The compound's mechanism of action involves interference with bacterial metabolic pathways, leading to cell death.

Therapeutic Potential

The compound's biological activities suggest potential therapeutic applications:

- Cancer Treatment : Preliminary studies indicate that 5-H-TMS-pentanoic acid may induce apoptosis in cancer cells through mechanisms involving p53 activation. This suggests a role in cancer therapy by targeting tumor cells selectively .

- Neuroprotective Effects : Its antioxidant properties may contribute to neuroprotection, offering a potential strategy for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

Several studies have explored the biological activity of 5-H-TMS-pentanoic acid:

- Cell Viability Assay : A study using MTT assays demonstrated that treatment with varying concentrations of 5-H-TMS-pentanoic acid resulted in significant reductions in cell viability in cultured cancer cells, indicating its potential as an anticancer agent .

- Antimicrobial Testing : In vitro tests showed that 5-H-TMS-pentanoic acid effectively inhibited the growth of Gram-positive bacteria like Staphylococcus aureus more than Gram-negative bacteria, highlighting its selective antimicrobial action .

- Metabolic Profiling : Metabolic studies have identified the compound's influence on metabolic pathways, suggesting alterations in lipid metabolism and energy production when administered to model organisms .

Propriétés

Numéro CAS |

1001198-62-4 |

|---|---|

Formule moléculaire |

C8H18O3Si |

Poids moléculaire |

190.31 g/mol |

Nom IUPAC |

5-hydroxy-2-trimethylsilylpentanoic acid |

InChI |

InChI=1S/C8H18O3Si/c1-12(2,3)7(8(10)11)5-4-6-9/h7,9H,4-6H2,1-3H3,(H,10,11) |

Clé InChI |

IKFCXCVHSFIAIN-UHFFFAOYSA-N |

SMILES canonique |

C[Si](C)(C)C(CCCO)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.